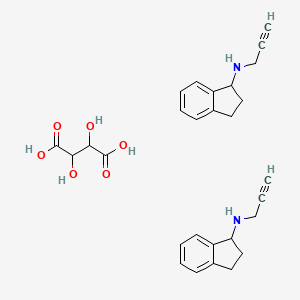

2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Description

Rasagiline tartrate is a chemical compound used primarily in the treatment of Parkinson’s disease. It is a selective and irreversible inhibitor of the enzyme monoamine oxidase type B (MAO-B), which plays a crucial role in the catabolism of dopamine in the brain. By inhibiting this enzyme, rasagiline tartrate helps to increase the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease .

Properties

Molecular Formula |

C28H32N2O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

YGKHOZXCTLKSLJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rasagiline tartrate is synthesized from commercially available starting materialsA standard resolution procedure is then employed to obtain the desired enantiomer .

Industrial Production Methods: The industrial production of rasagiline tartrate typically involves a multi-step synthesis process. The key steps include the formation of the propargylamine fragment and the resolution of the racemic mixture to obtain the active enantiomer. The final product is then purified and formulated into tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions: Rasagiline tartrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the propargylamine fragment.

Substitution: Substitution reactions can occur at the aminoindan moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents.

Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .

Scientific Research Applications

Rasagiline tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its neuroprotective effects and potential to slow the progression of neurodegenerative diseases.

Medicine: Primarily used in the treatment of Parkinson’s disease, both as monotherapy and in combination with other drugs.

Industry: Employed in the development of new pharmaceuticals targeting neurodegenerative disorders.

Mechanism of Action

Rasagiline tartrate exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase type B (MAO-B). This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps to reduce the motor deficits associated with Parkinson’s disease. Additionally, rasagiline tartrate has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .

Comparison with Similar Compounds

Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease. Unlike rasagiline, selegiline has amphetamine-like metabolites.

Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in combination with levodopa

Uniqueness of Rasagiline Tartrate: Rasagiline tartrate is unique due to its irreversible inhibition of MAO-B and its lack of amphetamine-like metabolites, which can lead to fewer side effects compared to selegiline. Additionally, its neuroprotective properties make it a valuable compound in the treatment of Parkinson’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.